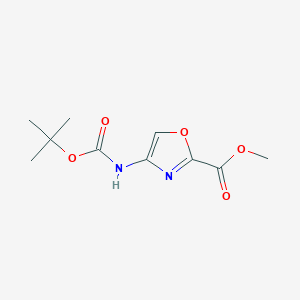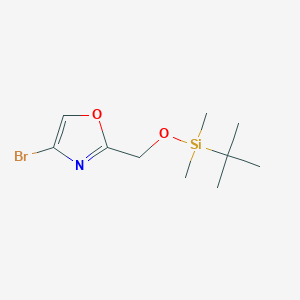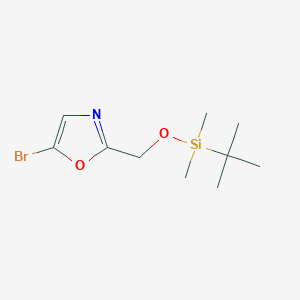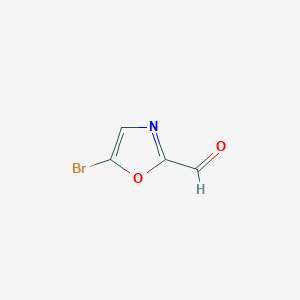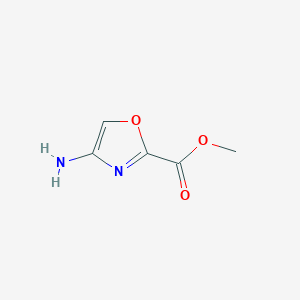
4-Amino-oxazole-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-oxazole-2-carboxylic acid methyl ester is a heterocyclic compound featuring an oxazole ring with an amino group at the 4-position and a carboxylic acid methyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-oxazole-2-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors. One common method includes the reaction of β-hydroxy amides with reagents such as Deoxo-Fluor® to form oxazolines, which are then oxidized to oxazoles using manganese dioxide . The reaction conditions often involve room temperature for the initial cyclization and elevated temperatures for the oxidation step.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow processes to enhance efficiency and safety. The use of packed reactors containing commercial manganese dioxide allows for the rapid and controlled oxidation of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-oxazole-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Electrophilic substitution reactions on the oxazole ring, particularly at the 4-position due to the presence of the amino group.
Common Reagents and Conditions:
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and other oxidants.
Substitution Reagents: Electrophiles such as halogens and sulfonyl chlorides under mild to moderate conditions.
Major Products:
Oxidation Products: Oxazoles with various substituents depending on the starting materials.
Substitution Products: Halogenated or sulfonylated oxazoles.
Scientific Research Applications
4-Amino-oxazole-2-carboxylic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-oxazole-2-carboxylic acid methyl ester involves its interaction with biological targets through its oxazole ring. The amino group at the 4-position can form hydrogen bonds with biological macromolecules, while the carboxylic acid methyl ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Oxazoline Derivatives: Compounds with an oxazoline ring that can be oxidized to oxazoles.
Isoxazole Derivatives: Five-membered heterocycles with one oxygen and one nitrogen atom, similar to oxazoles but with different substitution patterns.
Thiazole Derivatives: Heterocycles with sulfur and nitrogen atoms, often used in similar applications as oxazoles.
Uniqueness: 4-Amino-oxazole-2-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a carboxylic acid methyl ester group allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
methyl 4-amino-1,3-oxazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-9-5(8)4-7-3(6)2-10-4/h2H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVYXTZMDROALE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CO1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
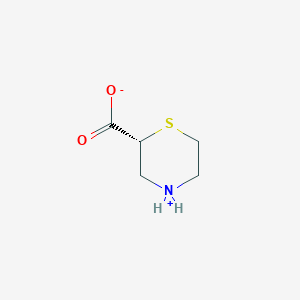
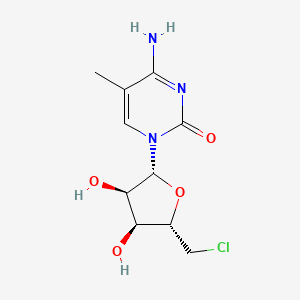
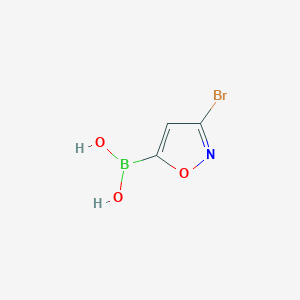
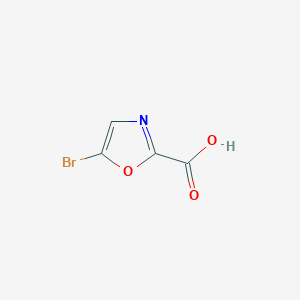
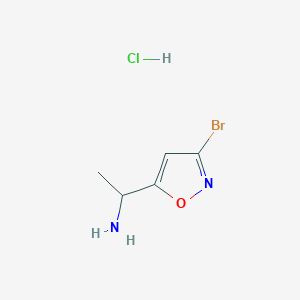
![3-Methyl-benzo[d]isoxazole-5-boronic acid](/img/structure/B8188690.png)
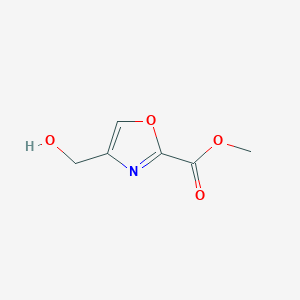
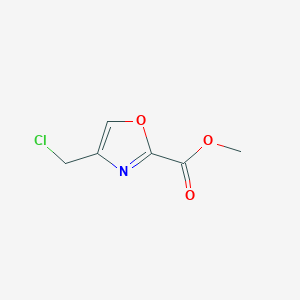
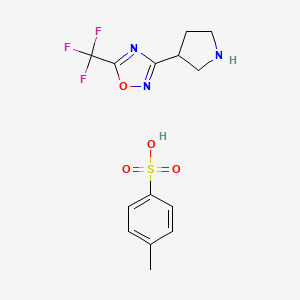
![[1,2,5]Oxadiazepane dihydrochloride](/img/structure/B8188706.png)
